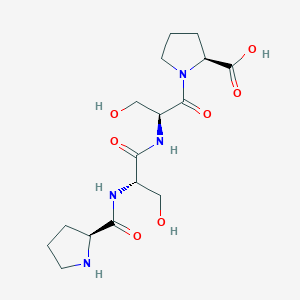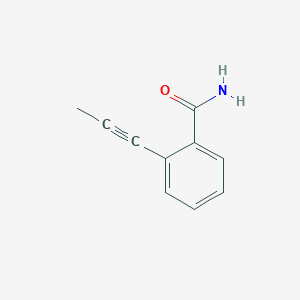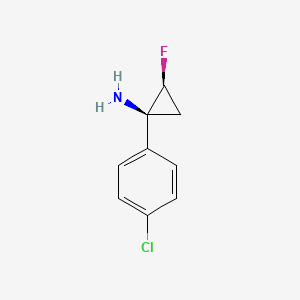
Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)- is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique cyclopropane ring structure, which is substituted with a 4-chlorophenyl group and a fluorine atom. The stereochemistry of the compound is denoted by the (1S,2S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of trans-1-nitro-2-(4-chlorophenyl)-cyclopropane.
Reduction: The nitro group is reduced to an amine using zinc dust in methanolic hydrochloric acid at low temperatures (-5 to 0°C). This step is crucial for maintaining the stereochemistry of the product.
Purification: The resulting amine is purified through filtration and washing with methanol, followed by drying under reduced pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)- has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2S)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1R,2R)-: This is the enantiomer of the compound , differing only in its stereochemistry.
Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1S,2R)-: Another stereoisomer with different spatial arrangement.
Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro-, (1R,2S)-: Yet another stereoisomer with unique properties.
Uniqueness
The (1S,2S) configuration of Cyclopropanamine, 1-(4-chlorophenyl)-2-fluoro- imparts specific stereochemical properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its other stereoisomers and valuable for certain applications .
Properties
CAS No. |
834155-42-9 |
|---|---|
Molecular Formula |
C9H9ClFN |
Molecular Weight |
185.62 g/mol |
IUPAC Name |
(1S,2S)-1-(4-chlorophenyl)-2-fluorocyclopropan-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-7-3-1-6(2-4-7)9(12)5-8(9)11/h1-4,8H,5,12H2/t8-,9-/m0/s1 |
InChI Key |
FMIKTPSSIXOIPU-IUCAKERBSA-N |
Isomeric SMILES |
C1[C@@H]([C@]1(C2=CC=C(C=C2)Cl)N)F |
Canonical SMILES |
C1C(C1(C2=CC=C(C=C2)Cl)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12531907.png)
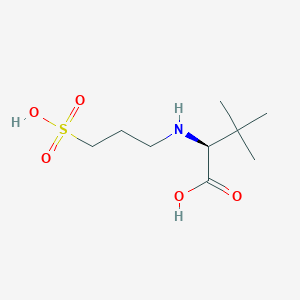
![7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one](/img/structure/B12531917.png)
![1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene](/img/structure/B12531923.png)
silane](/img/structure/B12531926.png)
![3H-Spiro[1,4-benzodioxine-2,1'-cyclohexane]](/img/structure/B12531931.png)
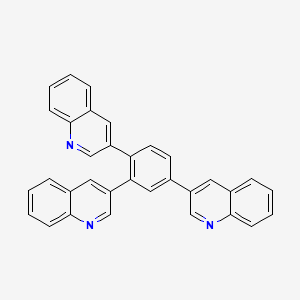
![6-(4-Chlorophenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531944.png)
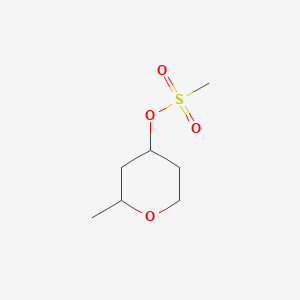
![Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate](/img/structure/B12531952.png)
![1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile](/img/structure/B12531956.png)
